5-(Piperazin-1-yl)pentan-1-amine

Vue d'ensemble

Description

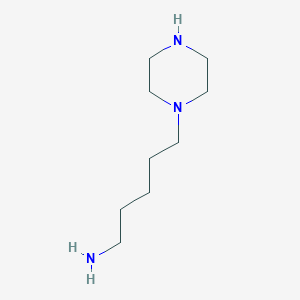

5-(Piperazin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pentan-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Piperazin-1-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 5-(Piperazin-1-yl)pentan-1-amine is primarily utilized as a precursor in synthesizing pharmaceuticals targeting central nervous system disorders. Its ability to interact with G-protein-coupled receptors (GPCRs), particularly dopamine receptors, makes it valuable in developing drugs for conditions like schizophrenia and depression.

Case Study:

A study explored the synthesis of novel antipsychotic agents using this compound as a core component. The resulting compounds exhibited significant binding affinity to dopamine receptors, indicating their potential as therapeutic agents.

Organic Synthesis

This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is involved in various chemical reactions, including:

- Oxidation : Converts amines to corresponding amides or carboxylic acids.

- Reduction : Produces secondary or tertiary amines.

- Substitution Reactions : Allows for the introduction of various functional groups through nucleophilic substitution.

Data Table: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Amides, carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |

| Substitution | Alkyl halides, acyl chlorides | Functionalized derivatives |

Biological Studies

In biological research, this compound is used to study neurotransmitter pathways and receptor interactions. Its structural similarity to neurotransmitters allows researchers to investigate its effects on neuronal activity and signal transduction pathways.

Case Study:

Research demonstrated that derivatives of this compound could modulate serotonin receptor activity, providing insights into potential treatments for mood disorders .

Industrial Applications

The compound is also utilized in industrial settings for producing polymers and resins. Its unique properties allow it to enhance material characteristics such as flexibility and durability.

Example Application:

In the production of specialty chemicals, this compound is employed to synthesize polymer additives that improve thermal stability and mechanical strength .

Mécanisme D'action

The mechanism of action of 5-(Piperazin-1-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often used as a ligand for G-protein-coupled receptors (GPCRs), particularly dopamine receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: The parent compound, widely used in pharmaceuticals and as an anthelmintic agent.

1-(2-Hydroxyethyl)piperazine: Used in the synthesis of various drugs and as a buffering agent.

N-Methylpiperazine: Employed in the production of pharmaceuticals and agrochemicals.

Uniqueness

5-(Piperazin-1-yl)pentan-1-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its extended alkyl chain provides additional flexibility and binding potential compared to simpler piperazine derivatives .

Activité Biologique

5-(Piperazin-1-yl)pentan-1-amine, also known by its IUPAC name, is a compound that incorporates a piperazine ring connected to a pentan-1-amine chain. This structural configuration positions it within the piperazine family, which is recognized for its diverse pharmacological properties. Research indicates that this compound may exhibit significant biological activity, particularly in the context of central nervous system (CNS) disorders.

Structural Characteristics and Synthesis

The molecular formula of this compound allows it to participate in various interactions due to the presence of both amine and piperazine functionalities. These features can influence its pharmacological activity and solubility properties, making it a candidate for medicinal chemistry applications. The synthesis of this compound can be approached through several methods, which include:

- Direct amination of piperazine derivatives .

- Alkylation reactions involving piperazine and appropriate alkyl halides.

- Multi-step synthesis involving coupling reactions with other functional groups.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects that may influence biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Piperazin-1-yl)butanamide | Piperazine ring with a shorter carbon chain | Generally exhibits different binding affinities |

| 5-(4-Methylpiperazin-1-yl)pentan-1-amine | Methyl group on piperazine | Altered lipophilicity and potentially different activity |

| 2-(Piperazin-1-yl)ethanol | Shorter carbon chain and alcohol functionality | More hydrophilic; used in different therapeutic contexts |

The presence of the pentanamine chain in this compound may enhance its hydrophobic interactions compared to these other compounds, potentially leading to increased affinity for lipid membranes and improved CNS penetration.

Antidepressant Activity

A study focused on the synthesis and evaluation of benzothiazole-based compounds highlighted the importance of chain length and structural modifications on binding affinities at serotonin receptors . While not directly testing this compound, these findings suggest that similar modifications could enhance its efficacy as an antidepressant.

Antinociceptive Effects

Research into benzylpiperazine derivatives indicated significant antinociceptive effects in preclinical models . This suggests that derivatives of compounds like this compound might also possess analgesic properties, warranting further investigation.

Propriétés

IUPAC Name |

5-piperazin-1-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYBDCWLVBARRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563599 | |

| Record name | 5-(Piperazin-1-yl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-75-2 | |

| Record name | 5-(Piperazin-1-yl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.